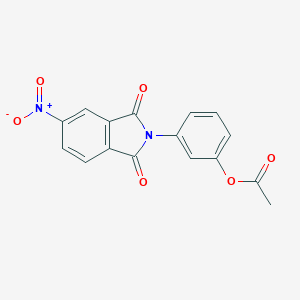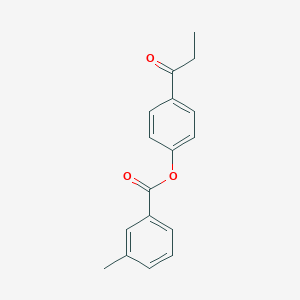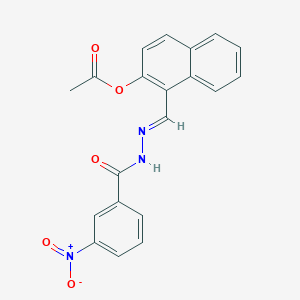
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate is a complex organic compound with potential applications in various scientific fields. This compound features a nitro group, a dioxo-isoindoline structure, and a phenyl acetate moiety, making it a subject of interest for researchers in chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate typically involves the reaction of 5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindole with phenyl acetate under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The phenyl acetate moiety can participate in substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Products may include nitro derivatives with additional oxygen-containing functional groups.
Reduction: The primary product is the corresponding amine derivative.
Substitution: Various substituted phenyl acetate derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals[][3].
Mecanismo De Acción
The mechanism of action of 3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dioxo-isoindoline structure may also play a role in its activity by interacting with enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 3-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 3-phenyl-2-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Uniqueness
3-{5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl}phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group, dioxo-isoindoline structure, and phenyl acetate moiety make it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C16H10N2O6 |
|---|---|
Peso molecular |
326.26g/mol |
Nombre IUPAC |
[3-(5-nitro-1,3-dioxoisoindol-2-yl)phenyl] acetate |
InChI |
InChI=1S/C16H10N2O6/c1-9(19)24-12-4-2-3-10(7-12)17-15(20)13-6-5-11(18(22)23)8-14(13)16(17)21/h2-8H,1H3 |
Clave InChI |
KUOOSKMIDBCWBH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
CC(=O)OC1=CC=CC(=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(3,4-dimethoxybenzylidene)hydrazino]-N-(4-methylbenzyl)-2-oxoacetamide](/img/structure/B386418.png)
![5-(2,6-Dichlorobenzylidene)-3-[(2,3-dimethylanilino)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B386420.png)

![N-(4-ethylphenyl)-N'-[3-(morpholin-4-yl)propyl]ethanediamide](/img/structure/B386422.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(4-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B386425.png)
![2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B386426.png)
![[1,1'-biphenyl]-4-yl 2-nitrobenzoate](/img/structure/B386427.png)
![4-[2-(2,4-dichlorobenzylidene)hydrazino]-N-(2,3-dimethylphenyl)-4-oxobutanamide](/img/structure/B386428.png)

![N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(2,3-dimethylphenyl)butanediamide](/img/structure/B386431.png)
![1-{[(2-Bromo-4-methylphenyl)imino]methyl}-2-naphthyl acetate](/img/structure/B386432.png)



